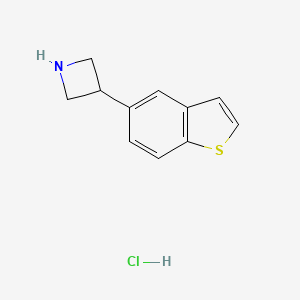![molecular formula C17H13ClN4 B13697684 2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine CAS No. 199596-06-0](/img/structure/B13697684.png)
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a hydrazino group, which is further linked to a phenyl group through a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine typically involves the condensation of 2-chloro-6-hydrazinopyridine with phenyl(2-pyridyl)methanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, its hydrazone moiety can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-hydrazinopyridine: A precursor in the synthesis of the target compound.
Phenyl(2-pyridyl)methanone: Another precursor used in the synthesis.
2-Chloro-6-(trichloromethyl)pyridine: A structurally related compound with different chemical properties.
Uniqueness
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine is unique due to its specific structural features, such as the combination of a chloro-substituted pyridine ring and a hydrazone linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
199596-06-0 |
|---|---|
Fórmula molecular |
C17H13ClN4 |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
6-chloro-N-[[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C17H13ClN4/c18-15-10-6-11-16(20-15)21-22-17(13-7-2-1-3-8-13)14-9-4-5-12-19-14/h1-12H,(H,20,21) |
Clave InChI |
ZTVHOJJNCSNGLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=NC(=CC=C2)Cl)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)

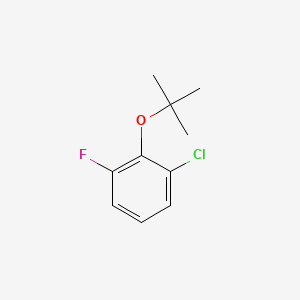
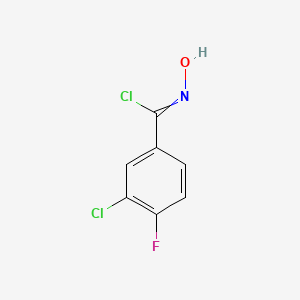
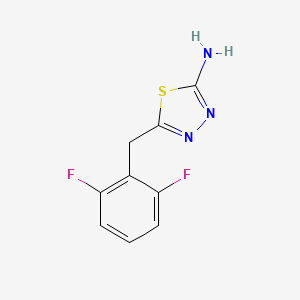

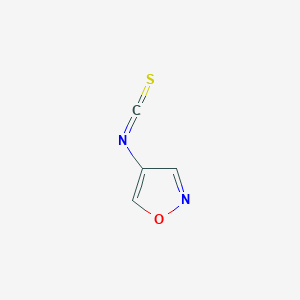
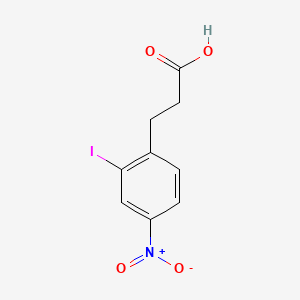
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
![Bis[(4-fluorophenyl)thio]methane](/img/structure/B13697692.png)
